Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate
Description
Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate is an organometallic salt featuring an oxolane (tetrahydrofuran) ring substituted at the 5-position with a dimethylaminomethyl group and a carboxylate moiety at the 2-position. The potassium counterion enhances the compound’s solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
potassium;5-[(dimethylamino)methyl]oxolane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.K/c1-9(2)5-6-3-4-7(12-6)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKJALLTHMTDFM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(O1)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14KNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate typically involves the reaction of oxolane-2-carboxylic acid with dimethylamine in the presence of a potassium base. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxolane derivatives.
Reduction: It can be reduced to yield different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various oxolane and amine derivatives, which are useful intermediates in organic synthesis .
Scientific Research Applications
Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The oxolane ring provides structural stability and contributes to the compound’s overall chemical behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ranitidine-Related Compounds
Ranitidine derivatives, such as Ranitidine diamine hemifumarate (5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine hemifumarate) and Ranitidine amino alcohol hemifumarate ([5-[(dimethylamino)methyl]furan-2-yl]methanol), share the dimethylaminomethyl group but differ in their heterocyclic core (furan vs. oxolane) and functional groups . Key distinctions include:
- Pharmacological Relevance : Ranitidine derivatives are established histamine H2-receptor antagonists, while the oxolane analog’s activity remains uncharacterized in the provided evidence.
- Solubility : The potassium carboxylate in the target compound likely enhances aqueous solubility compared to the hemifumarate salts of ranitidine analogs.
Other Oxolane Carboxylates
Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate (95% purity, BLDpharm) shares the oxolane-carboxylate backbone but substitutes the dimethylaminomethyl group with a trifluoromethylphenyl moiety . This difference highlights:
- Electron-Withdrawing Effects: The trifluoromethyl group increases lipophilicity and electron-deficient character, contrasting with the electron-rich dimethylamino group.
- Applications: The trifluoromethyl analog may serve as a fluorinated building block in agrochemicals, whereas the dimethylamino variant could prioritize amine-mediated interactions (e.g., receptor binding).
Bicyclic Carboxylate Derivatives
Compounds like (2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Pharmacopeial Forum, 2017) exhibit bicyclic frameworks with carboxylate groups but lack the dimethylamino substitution . Their complex structures are tailored for β-lactamase inhibition, emphasizing the role of fused rings in enzymatic targeting.
Structural and Functional Comparison Table
Research Implications and Gaps
The dimethylaminomethyl-oxolane-carboxylate scaffold presents opportunities for:
- Drug Delivery : Potassium salts improve bioavailability compared to neutral analogs.
- Structure-Activity Relationship (SAR) Studies: Systematic substitution at the 5-position (e.g., replacing dimethylamino with other amines) could optimize target binding.
- Synthetic Utility : As a chiral building block, the oxolane ring’s rigidity may aid in stereoselective synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
